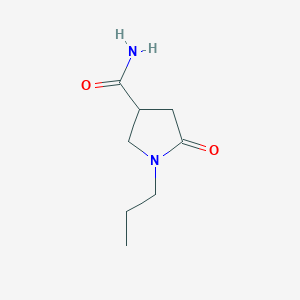
3-methyl-5,6,7,8-tetrahydro-1H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-5,6,7,8-tetrahydro-1H-quinoxalin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TQ, and it belongs to the quinoxaline family of compounds. The unique structure of TQ has made it a subject of interest in the field of medicinal chemistry, where it has been studied for its potential therapeutic properties.
Scientific Research Applications
Metal-Free C3-Alkoxycarbonylation
A study by Xie et al. (2019) developed a facile protocol for the preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones. This method employs K2S2O8 as an oxidant in metal- and base-free conditions, demonstrating an efficient route for synthesizing bioactive motifs in natural products and synthetic drugs (Xie et al., 2019).
Antimicrobial Activity
Refaat et al. (2004) synthesized various 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines and evaluated their antimicrobial activity in vitro. The study found that selected compounds exhibited antimicrobial activity, with some showing broad spectrum effectiveness (Refaat et al., 2004).
Ultraviolet Spectrum Analysis
Yang et al. (2003) explored the ultraviolet spectrometry of 2(1H)-quinoxalin-2-one derivatives, revealing their potential as highly active fungicides, neuroprotectants for cerebral ischemia, and selective antagonists for specific receptors. The study indicates the structural versatility and functional potential of these compounds (Yang et al., 2003).
Neuroprotective and Inhibitory Activities
Sheardown et al. (1990) found that 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a quinoxalinedione analog, acts as a potent and selective inhibitor for the quisqualate subtype of the glutamate receptor. It demonstrated neuroprotective effects against global ischemia, underscoring its therapeutic potential in neurological conditions (Sheardown et al., 1990).
Synthesis and Biological Evaluation
Novel synthesis methods and the biological evaluation of quinoxaline derivatives have been explored in various studies. These derivatives have been assessed for their antimicrobial, anticancer, and anti-inflammatory activities, demonstrating the chemical diversity and potential therapeutic applications of quinoxaline-2-one compounds. For example, Rajanarendar et al. (2010) synthesized pyrimido[4,5-b]quinolin-5-ones and evaluated their antimicrobial and mosquito larvicidal activities, highlighting the utility of these compounds in addressing public health concerns (Rajanarendar et al., 2010).
properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDTUZNBSNKUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one | |
CAS RN |
118136-71-3 |
Source


|
| Record name | 3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine](/img/structure/B2851557.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2851560.png)


![1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2851566.png)
![2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2851569.png)
![(E)-3-(4-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2851570.png)
![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N'-methylbenzenecarbohydrazide](/img/structure/B2851572.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2851574.png)
![4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2851575.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2851577.png)